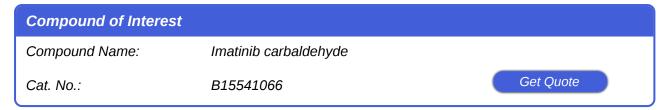


Comparative Toxicity Analysis: Imatinib Versus its Process Impurity

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An objective evaluation of the toxicological profiles of the anticancer drug Imatinib and its related impurity, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine.

This guide provides a detailed comparison of the toxicity of the widely used anticancer drug Imatinib and one of its known process impurities, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine. While the initial query focused on "Imatinib carbaldehyde," a thorough literature search revealed no direct comparative toxicity studies for that specific derivative. However, substantial data is available for the aforementioned impurity, which is a critical consideration in the manufacturing and quality control of Imatinib. This analysis is intended for researchers, scientists, and drug development professionals to understand the potential toxicological risks associated with this impurity.

Data Presentation: Quantitative Toxicity Comparison

The following table summarizes the key quantitative findings from comparative toxicity studies between Imatinib Mesylate (IM) and its impurity (IMP), N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine.



Toxicity Assay	Model System	Metric	Imatinib Mesylate (IM)	Impurity (IMP)	Outcome
Cytotoxicity	Vero cell cultures	-	Similar to	Similar to IM	No significant difference in cytotoxicity observed in vitro.[1][2]
Mutagenicity	Salmonella typhimurium (Ames test)	-	Non- mutagenic	Non- mutagenic	Neither compound induced mutations in the Ames test.[1][2]
In vivo Toxicity	C. elegans (lethality and development)	-	Similar to IMP	Similar to IM	Similar toxicity profiles observed in the invertebrate model.[1][2]
In vivo Acute Toxicity	Zebrafish Embryo	LC50	60.86 μg/mL	0.735 μg/mL	The impurity is significantly more toxic to zebrafish embryos.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data presented.

In Vitro Cytotoxicity Assays



- Assays: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT), neutral red uptake, and sulforhodamine B colorimetric assays were utilized to assess cytotoxicity in Vero cell cultures.[1][2]
- Cell Culture: Vero cells were maintained in appropriate culture media and conditions.
- Treatment: Cells were exposed to various concentrations of Imatinib Mesylate and the impurity.
- Analysis: After the exposure period, the respective assays were performed according to standard protocols to determine cell viability. The absorbance was measured using a microplate reader, and the results were expressed as a percentage of the control.

Mutagenicity Assay (Ames Test)

- Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
- Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (unable to synthesize it) are used.
- Procedure:
 - Overnight cultures of the S. typhimurium strains are prepared.
 - The test compounds (Imatinib Mesylate and the impurity) are prepared at various concentrations.
 - The bacterial culture, test compound, and (optionally) a metabolic activation system (S9 mix) are combined in molten top agar.
 - The mixture is poured onto minimal glucose agar plates, which lack histidine.
 - The plates are incubated for 48-72 hours at 37°C.
- Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow into visible colonies. The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertants in the



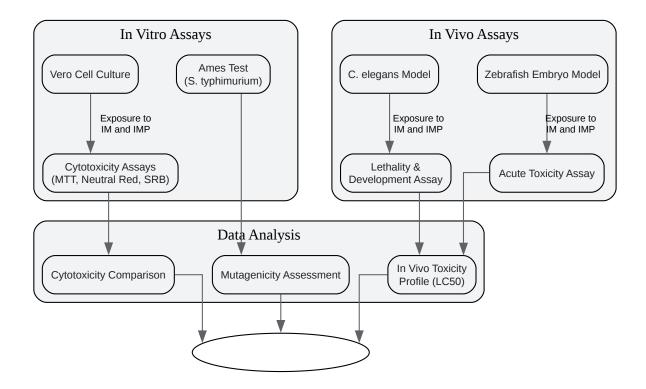
negative control. A significant, dose-dependent increase in revertant colonies suggests mutagenic activity.[1][2]

In Vivo Zebrafish Embryo Acute Toxicity Test

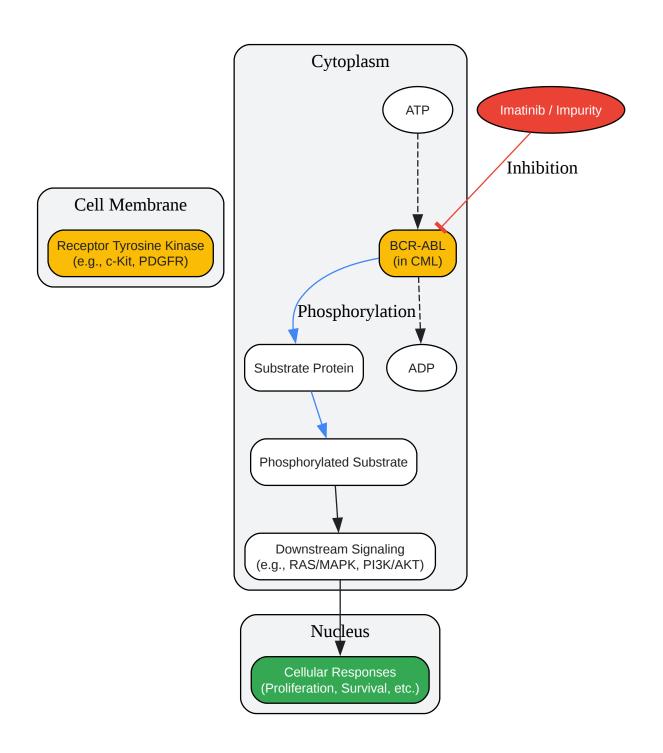
- Principle: This test determines the acute toxicity of a substance on the embryonic stages of the zebrafish (Danio rerio).
- Procedure:
 - Healthy, newly fertilized zebrafish embryos are collected.
 - Embryos are placed in multi-well plates.
 - The embryos are exposed to a range of concentrations of Imatinib Mesylate and the impurity for 96 hours.
 - Observations for lethal endpoints are made at 24, 48, 72, and 96 hours. These endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
- Analysis: The concentration that is lethal to 50% of the embryos (LC50) is calculated.
 Sublethal effects, such as yolk-sac edema, pericardial edema, and tail deformities, are also noted.[1][2]

Mandatory Visualizations Experimental Workflow Diagram









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References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
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